2-acetyl-4-phenylphenyl fluoranesulfonate
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Overview
Description
2-Acetyl-4-phenylphenyl fluoranesulfonate is an organic compound with the molecular formula C14H11FO4S It is characterized by the presence of an acetyl group, a phenyl group, and a fluoranesulfonate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-phenylphenyl fluoranesulfonate typically involves the fluorination of a biphenyl precursor. One common method is the reaction of 4-acetylbiphenyl with fluoranesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective fluorination of the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts such as palladium or platinum can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-phenylphenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4-phenylphenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-acetyl-4-phenylphenyl fluoranesulfonate involves its interaction with specific molecular targets. The fluoranesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biological and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-fluorobiphenyl: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-4-acetylbiphenyl: Another related compound with a different substitution pattern on the biphenyl ring.
Uniqueness
2-Acetyl-4-phenylphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
2411288-12-3 |
---|---|
Molecular Formula |
C14H11FO4S |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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